molecular formula C18H28ClNO5 B4039249 N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid

N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4039249
M. Wt: 373.9 g/mol
InChI Key: USBHTZJDBMCEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that features a combination of butyl, phenoxy, and amine groups

Scientific Research Applications

N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine typically involves multiple steps, including the formation of the butyl and phenoxy groups, followed by the introduction of the amine group. Common synthetic routes may involve:

    Formation of the Butyl Group: This can be achieved through the reaction of butane derivatives under specific conditions.

    Introduction of the Phenoxy Group: This step often involves the use of phenol derivatives and chlorination reactions.

    Amine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism by which N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-4-(4-chloro-3-methylphenoxy)butan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-butan-2-yl-4-(4-chloro-3-propylphenoxy)butan-1-amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO.C2H2O4/c1-4-13(3)18-10-6-7-11-19-15-8-9-16(17)14(5-2)12-15;3-1(4)2(5)6/h8-9,12-13,18H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBHTZJDBMCEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCCNC(C)CC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N-butan-2-yl-4-(4-chloro-3-ethylphenoxy)butan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.